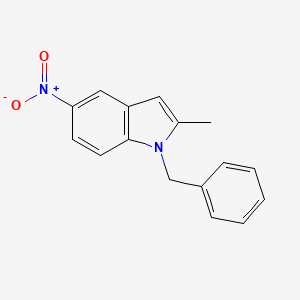
3-(hydroxymethyl)-N-isopropyl-3-(2-methoxyethyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(hydroxymethyl)-N-isopropyl-3-(2-methoxyethyl)-1-piperidinecarboxamide often involves complex reactions with various substituents to enhance or modify their chemical and pharmacological properties. For instance, Hsin et al. (2008) discussed the synthesis of derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine with various substituents, highlighting the role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on their binding affinity (Hsin et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this class can be complex, with the presence of multiple functional groups influencing their properties. Qin et al. (2005) performed an NMR study on a related compound, demonstrating the importance of various spectroscopic techniques for detailed structural elucidation (Qin et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are influenced by the presence of various substituents. The synthesis and evaluation of related compounds, as discussed by Wang et al. (1995), often involve complex reactions that yield products with specific analgesic activity and opioid receptor binding characteristics (Wang et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are crucial for their application in medicinal chemistry. The synthesis and pharmacological evaluation of related compounds, as reported by Chaudhari et al. (2013), often involve an assessment of these physical properties (Chaudhari et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and interactions with biological targets, are key to understanding the pharmacological potential of these compounds. The synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of related compounds, as studied by Cueva et al. (2009), provide insights into the chemical properties and potential therapeutic applications of these molecules (Cueva et al., 2009).
Propriétés
IUPAC Name |
3-(hydroxymethyl)-3-(2-methoxyethyl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-11(2)14-12(17)15-7-4-5-13(9-15,10-16)6-8-18-3/h11,16H,4-10H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPHQZNSYCGABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)(CCOC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)
![rel-(1R,5S,6r)-6-({4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5626040.png)

![1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5626064.png)

![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)

![N-{[(4-methylphenyl)sulfonyl]methyl}acetamide](/img/structure/B5626095.png)
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)
![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5626116.png)